3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H14N4/c1-2-8-6-9(5-7(1)11-8)13-4-3-10-12-13/h3-4,7-9,11H,1-2,5-6H2 |
InChI Key |
ITKAFWORYUYJLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)N3C=CN=N3 |
Origin of Product |
United States |
Preparation Methods
Robinson Annulation and Cyclization Strategies
Robinson annulation has been adapted to construct the bicyclic system through intramolecular cyclization. For example, β-keto allylamines undergo oxidation-cyclization cascades using hypervalent iodine reagents (e.g., phenyliodine(III) diacetate) to form 6,8-dioxa-3-azabicyclo[3.2.1]octane derivatives. While this method efficiently generates the bicyclic core, subsequent reduction and functionalization steps are required to remove oxa groups and introduce nitrogen at the 8-position.
Ring-Expansion of Smaller Bicyclic Systems
An alternative route involves expanding a preexisting azabicyclo[2.2.1]heptane framework through [2+2] cycloaddition or alkylation. For instance, treating 8-azabicyclo[3.2.1]octane precursors with methyl vinyl ketone under acidic conditions facilitates ring expansion, yielding the desired scaffold. This method benefits from commercial availability of starting materials but requires stringent control over stereochemistry.
Multi-Step Synthetic Routes and Industrial Optimization
Large-scale synthesis demands cost-effective and safety-compliant processes. A representative industrial route involves four stages:
- Bicyclo[3.2.1]octane Formation : Cyclohexenone derivatives undergo Michael addition with nitroethane, followed by hydrogenation and cyclization.
- Azide Introduction : Treating the bicyclic amine with sodium azide and hydrochloric acid at 0–5°C yields the 3-azido intermediate.
- Triazole Cycloaddition : Reacting the azide with acetylene gas at 15 kg/cm² pressure in ethyl acetate completes the triazole ring.
- Deprotection and Crystallization : Final hydrochloride salt formation is achieved via hydrogenolysis and recrystallization from acetone/water.
Critical challenges include minimizing the formation of isomeric byproducts (e.g., 4-triazolyl analogs) and ensuring compliance with hazardous material regulations. Recent advances in flow chemistry have enabled continuous azide handling, reducing risks in industrial settings.
Emerging Methodologies and Catalytic Innovations
Enzymatic Triazole Formation
Preliminary work using engineered transglutaminases has enabled regioselective triazole synthesis under aqueous conditions, though yields remain suboptimal (45–50%).
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Scalability | Key Limitation |
|---|---|---|---|---|
| Huisgen Cycloaddition | 75–80 | 95–99 | High | High-pressure equipment |
| CuAAC | 80–85 | 90–95 | Moderate | Copper contamination |
| Hypervalent Iodine | 65* | 85* | Low | Limited substrate scope |
| Enzymatic | 45–50 | 80–85 | Low | Low efficiency |
*Estimated for analogous reactions.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or the azabicyclooctane structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce partially or fully reduced triazole derivatives .
Scientific Research Applications
3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the azabicyclooctane structure provides additional binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Features:
- Structural Backbone : The 8-azabicyclo[3.2.1]octane core is a hallmark of tropane alkaloids (e.g., cocaine, atropine), enabling diverse pharmacological applications due to its conformational rigidity and nitrogen bridge .
- Triazole Functionalization: The 1,2,3-triazole group is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method . This substituent improves metabolic stability and target affinity compared to non-heterocyclic analogs .
Comparative Analysis with Structural Analogs
The compound is compared to derivatives with modifications in the triazole ring, bicyclic core substitutions, and sulfonamide/phenoxy appendages. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of Azabicyclo[3.2.1]octane Derivatives
Triazole Isomerism and Bioactivity
- 1,2,3-Triazole vs. 1,2,4-Triazole :
- The 1,2,3-triazole in the target compound offers stronger dipole interactions and metabolic stability compared to 1,2,4-triazole analogs (e.g., ). However, 1,2,4-triazole derivatives exhibit higher lipophilicity, favoring blood-brain barrier penetration in CNS-targeting compounds .
- Example : 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane () is utilized in opioid receptor studies due to its balanced hydrophobicity .
Substituent Effects on Pharmacokinetics
- Sulfonamide/Sulfonyl Groups :
- Phenoxy Modifications: Alkylphenoxy groups (e.g., 4-hexylphenoxy in ) enhance lipid solubility, critical for CNS drug candidates .
Biological Activity
3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound notable for its unique structural features, including a triazole ring and an azabicyclo[3.2.1]octane framework. These characteristics contribute to its potential biological activities, which are of significant interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 256.32 g/mol. The presence of nitrogen atoms in both the triazole and bicyclic structures enhances its ability to form hydrogen bonds and π-π interactions with biological macromolecules, which is crucial for its biological activity.
Research indicates that this compound interacts with various biological targets through several mechanisms:
- Hydrogen Bond Formation : The triazole ring can form hydrogen bonds with target proteins, modulating their activity.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit cytochrome P450 enzymes in fungi, disrupting essential processes like ergosterol synthesis .
- Receptor Modulation : The compound may influence receptor activities relevant to various diseases, although specific targets remain under investigation.
Antimicrobial Activity
Compounds with similar structural motifs have shown significant antimicrobial properties. The triazole ring is particularly effective against various bacterial and fungal strains. In vitro studies suggest that derivatives of this compound could exhibit broad-spectrum antimicrobial activity, potentially making it effective against resistant strains .
Antiproliferative Effects
Studies on related azabicyclo compounds have reported antiproliferative activity against cancer cell lines such as HeLa and A549, with IC50 values in the micromolar range. This indicates the potential for this compound to exhibit similar anticancer effects .
Case Studies
Several studies have focused on the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
